Cas no 140472-69-1 (3-Bromo-5-hydroxybenzoic acid)
3-Bromo-5-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-hydroxybenzoic acid
- (R)-(+)-1,2-EPOXYBUTANE
- Benzoic acid,3-bromo-5-hydroxy-
- 3-Br-5-OHC6H3CO2H
- 3-Brom-5-hydroxy-benzoesaeure
- 3-bromo-5-hydroxylbenzoic acid
- 5-hydroxy-3-bromo-benzoic acid
- Benzoic acid,3-bromo-5-hydroxy
- 5-Hydroxy-3-bromobenzoic acid
- Benzoic acid, 3-bromo-5-hydroxy-
- 3-BROMO-5-HYDROXYBENZOICACID
- 3-bromo-5-hydroxy-benzoic acid
- 3-bromo-5-hydroxy benzoic acid
- WGIBEMRBLBGETQ-UHFFFAOYSA-N
- STL557416
- BDBM50391815
- BBL103606
- 5-BROMO-3-HYDROXYBENZOIC ACID
- 3-B
- DTXSID10577677
- CHEMBL2146909
- AMY39761
- 140472-69-1
- MFCD06797980
- B4740
- CS-W014828
- AS-19422
- 3-Bromo-5-hydroxybenzoic acid, 97%
- SCHEMBL200289
- AKOS015834264
- SY036587
- EN300-150534
- AB29744
- J-007395
- 3-Bromo-5-hydroxybenzoic acid;5-Bromo-3-hydroxybenzoic acid;
-
- MDL: MFCD06797980
- Inchi: 1S/C7H5BrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
- InChI Key: WGIBEMRBLBGETQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C(=O)O)C=1)O
Computed Properties
- Exact Mass: 215.94200
- Monoisotopic Mass: 215.94221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 57.5
Experimental Properties
- Density: 1.861±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 237.0 to 241.0 deg-C
- Boiling Point: 388.1±32.0 °C at 760 mmHg
- Flash Point: 188.5±25.1 °C
- Refractive Index: 1.654
- Solubility: Slightly soluble (2.6 g/l) (25 º C),
- PSA: 57.53000
- LogP: 1.85290
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-Bromo-5-hydroxybenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301-H400
- Warning Statement: P273-P301 + P310
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-50
- Safety Instruction: S61
-
Hazardous Material Identification:
- Safety Term:S61
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R22
3-Bromo-5-hydroxybenzoic acid Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
3-Bromo-5-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132469-1g |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 98% | 1g |
¥238.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132469-200mg |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 98% | 200mg |
¥53.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132469-5g |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 98% | 5g |
¥715.90 | 2023-08-31 | |
| Alichem | A014002529-25g |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 97% | 25g |
998.00 USD | 2021-05-31 | |
| Fluorochem | 210991-1g |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 95% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 210991-5g |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 95% | 5g |
£65.00 | 2022-03-01 | |
| Fluorochem | 210991-10g |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 95% | 10g |
£118.00 | 2022-03-01 | |
| Fluorochem | 210991-25g |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 95% | 25g |
£235.00 | 2022-03-01 | |
| Chemenu | CM160275-25g |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 95+% | 25g |
$224 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026775-1g |
3-Bromo-5-hydroxybenzoic acid |
140472-69-1 | 98% | 1g |
¥750 | 2024-05-25 |
3-Bromo-5-hydroxybenzoic acid Suppliers
3-Bromo-5-hydroxybenzoic acid Related Literature
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Petra U. Müller,Edwin Weber,Gerd Rheinwald,Wilhelm Seichter Org. Biomol. Chem. 2005 3 3757
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2. Phenylpropiolic acids. Part V. Self-condensation of m-alkoxy- and 3:4-dialkoxy-phenylpropiolic acidsF. G. Baddar,H. A. Fahim,M. A. Galaby J. Chem. Soc. 1955 465
Additional information on 3-Bromo-5-hydroxybenzoic acid
Introduction to 3-Bromo-5-hydroxybenzoic acid (CAS No. 140472-69-1)
3-Bromo-5-hydroxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 140472-69-1, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This benzoic acid derivative features both a bromine substituent at the 3-position and a hydroxyl group at the 5-position, which endow it with unique chemical properties and reactivity. The compound’s structure makes it a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and functional materials.
The bromine atom in 3-Bromo-5-hydroxybenzoic acid introduces electrophilic characteristics to the aromatic ring, facilitating nucleophilic substitution reactions such as Suzuki-Miyaura cross-coupling, which is widely employed in constructing complex organic frameworks. Simultaneously, the hydroxyl group at the 5-position enhances solubility in polar solvents and allows for further functionalization via esterification, etherification, or oxidation reactions. These attributes make the compound a preferred building block in medicinal chemistry for designing novel therapeutic agents.
In recent years, 3-Bromo-5-hydroxybenzoic acid has been extensively studied for its potential applications in drug development. Researchers have leveraged its structural motifs to create inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored as modulators of enzyme activity, particularly those involved in inflammatory responses and metabolic disorders. The bromine substituent serves as a handle for introducing additional pharmacophores through transition-metal-catalyzed reactions, enabling the synthesis of highly specific inhibitors with enhanced binding affinities.
One notable area of research involves the use of 3-Bromo-5-hydroxybenzoic acid in the development of anticancer agents. The benzoic acid scaffold is a common motif in natural products known to exhibit cytotoxic effects. By incorporating bromine and hydroxyl groups, chemists have been able to fine-tune the electronic properties of the aromatic ring, improving interactions with biological targets such as kinases and transcription factors. Preliminary studies have shown that certain analogs derived from 3-Bromo-5-hydroxybenzoic acid exhibit promising antiproliferative activity against multiple cancer cell lines, highlighting its therapeutic potential.
Moreover, the hydroxyl group in 3-Bromo-5-hydroxybenzoic acid has been exploited for developing photoactive materials. Benzoic acid derivatives are well-known for their ability to participate in energy transfer processes when excited by light. The presence of both bromine and hydroxyl groups enhances these properties, making the compound suitable for applications in organic electronics and photodynamic therapy. Recent advances in this field have demonstrated that 3-Bromo-5-hydroxybenzoic acid can be incorporated into polymers or nanoparticles to generate materials capable of efficient light harvesting and energy conversion.
The synthesis of 3-Bromo-5-hydroxybenzoic acid itself is another area of active investigation. While classical methods involving bromination and hydroxylation of benzoic acid precursors are well-established, researchers are continually seeking more efficient and sustainable routes. Modern synthetic strategies often employ catalytic methods or flow chemistry to improve yields and reduce waste. For example, palladium-catalyzed borylation followed by oxidation has been reported as an effective route to introduce both functional groups with high precision.
In conclusion, 3-Bromo-5-hydroxybenzoic acid (CAS No. 140472-69-1) is a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features—combining a bromine atom and a hydroxyl group—make it an invaluable intermediate for constructing bioactive molecules with tailored properties. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a cornerstone in modern chemical synthesis and drug discovery.
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